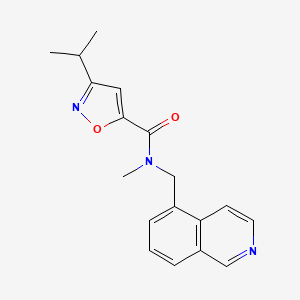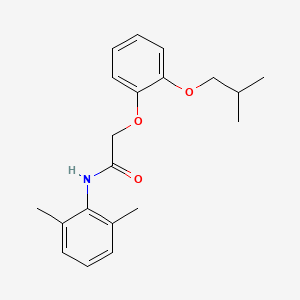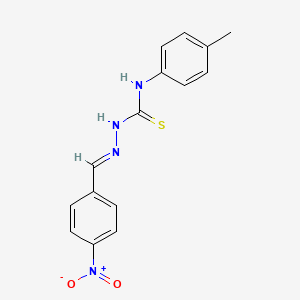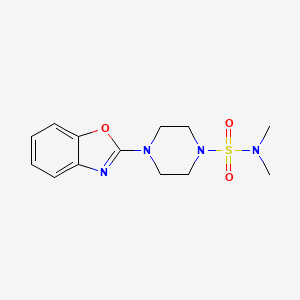
3-isopropyl-N-(5-isoquinolinylmethyl)-N-methyl-5-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related isoquinolinyl compounds involves multiple steps, including the use of dilithiated intermediates condensed with aromatic esters, followed by acid cyclization to yield isoquinolinones. For example, 2-Methyl-N-arylbenzamides were dilithiated and condensed with aromatic esters, leading to the formation of 3-substituted-1(2H)-isoquinolinones through a polyanion-type intermediate step (Davis et al., 1997).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives has been extensively studied. For instance, the structure of a related compound, 1,4-Dimethyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5(4H)-one, showcases a nearly planar phenylpyrazolo[3,4-c]isoquinolin-5-one system, indicating the structural complexity and rigidity inherent to such compounds (Meneghetti et al., 2008).
Chemical Reactions and Properties
The chemical reactions involving isoquinoline derivatives can be quite diverse. For example, the versatile synthesis of pyrazolo[3,4-c]isoquinoline derivatives through reactions of 4-aryl-5-aminopyrazoles with aryl/heteroaryl aldehydes demonstrates the compound's reactivity and the potential for various chemical modifications (Bogza et al., 2005).
Physical Properties Analysis
The physical properties of isoquinoline derivatives, such as their crystalline structure and hydrogen bonding capabilities, play a crucial role in understanding their behavior and potential applications. The compound 1,4-Dimethyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5(4H)-one, for example, forms molecular chains along the c-axis due to C—H⋯N hydrogen-bond interactions, highlighting the importance of physical interactions in determining the compound's structural integrity (Meneghetti et al., 2008).
Chemical Properties Analysis
The chemical properties of isoquinoline derivatives, such as reactivity towards various reagents and the ability to undergo complex reactions, are key to their functional diversity. The synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides from pyrazole carboxylic acid with amines in the presence of TBTU as a catalyst exemplifies the compound's versatile chemical reactivity (Prabakaran et al., 2012).
Applications De Recherche Scientifique
Synthesis and Derivative Formation
3-Isopropyl-N-(5-isoquinolinylmethyl)-N-methyl-5-isoxazolecarboxamide is a compound that serves as a starting point or intermediate in the synthesis of various chemical derivatives. Kumar and Vijayakumar (2018) demonstrated an efficient solvent-free synthesis of 3-substituted-4-arylquinoline derivatives using a similar compound as a starting point. This method utilized microwave irradiation for the conversion into enaminone derivatives, further transformed into a range of heterocyclic compounds, highlighting the versatility of isoquinoline derivatives in synthetic chemistry (Kumar & Vijayakumar, 2018).
Mass Spectrometry Analysis
Derivatives of N-linked glycans, including those related to isoquinoline, have been analyzed using electrospray and collision-induced dissociation (CID) mass spectrometry. This analysis, as shown by Harvey (2000), provides insight into the fragmentation patterns of such compounds, aiding in the understanding of their structural characteristics and the influence of derivative modifications on their mass spectrometric behavior (Harvey, 2000).
Catalyzed Synthesis of Heterocycles
Prabakaran, Khan, and Jin (2012) explored the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides using a TBTU-mediated synthesis. This process exemplifies the utility of this compound derivatives in the catalyzed synthesis of heterocyclic compounds, offering high yield and purity, thereby underscoring the compound's potential in medicinal chemistry applications (Prabakaran, Khan, & Jin, 2012).
Synthesis of Substituted Isoquinolinones
Davis et al. (1997) detailed the synthesis of substituted 1(2H)-isoquinolinones from dilithiated derivatives, including 2-methyl-N-arylbenzamides, showcasing the role of such compounds in creating isocarbostyril derivatives. This research highlights the foundational role of isoquinoline derivatives in synthesizing complex molecules with potential pharmaceutical applications (Davis et al., 1997).
Antitumor Properties
Liu, Lin, Penketh, and Sartorelli (1995) synthesized various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones, including modifications to side chains and heterocycles, evaluating their antineoplastic activity. This work underscores the potential therapeutic applications of isoquinoline derivatives in cancer treatment (Liu, Lin, Penketh, & Sartorelli, 1995).
Propriétés
IUPAC Name |
N-(isoquinolin-5-ylmethyl)-N-methyl-3-propan-2-yl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12(2)16-9-17(23-20-16)18(22)21(3)11-14-6-4-5-13-10-19-8-7-15(13)14/h4-10,12H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYXGDGYZWHHRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)N(C)CC2=CC=CC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methylpyridin-4-yl)benzyl]propanamide](/img/structure/B5603450.png)

![N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5603455.png)

![2-[4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazin-1-yl]phenol](/img/structure/B5603475.png)


![1-[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5603497.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5603503.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide](/img/structure/B5603506.png)
![N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5603512.png)
![ethyl {2-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetate](/img/structure/B5603518.png)

![5-{5-[2-(anilinocarbonyl)carbonohydrazonoyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B5603526.png)